1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

sEH inhibition oxoindoline scaffold structure–activity relationship

1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (C19H21N3O4, MW 355.4) is a synthetic unsymmetrical urea derivative containing a 1-ethyl-2-oxoindolin-5-yl pharmacophore linked via a urea bridge to a 2,3-dimethoxyphenyl group. The compound belongs to the oxoindoline–urea class, a scaffold series crystallographically validated to occupy the right-hand side of the soluble epoxide hydrolase (sEH) active-site pocket through hydrogen-bond interactions with catalytic residues Asp335, Tyr383, and Tyr466.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 1169983-92-9
Cat. No. B3006807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
CAS1169983-92-9
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C19H21N3O4/c1-4-22-15-9-8-13(10-12(15)11-17(22)23)20-19(24)21-14-6-5-7-16(25-2)18(14)26-3/h5-10H,4,11H2,1-3H3,(H2,20,21,24)
InChIKeyPLXOCNUBNCGUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (CAS 1169983-92-9): Structural Definition and Procurement Context


1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (C19H21N3O4, MW 355.4) is a synthetic unsymmetrical urea derivative containing a 1-ethyl-2-oxoindolin-5-yl pharmacophore linked via a urea bridge to a 2,3-dimethoxyphenyl group . The compound belongs to the oxoindoline–urea class, a scaffold series crystallographically validated to occupy the right-hand side of the soluble epoxide hydrolase (sEH) active-site pocket through hydrogen-bond interactions with catalytic residues Asp335, Tyr383, and Tyr466 [1]. It is catalogued by multiple screening-compound suppliers but has no published independent head-to-head pharmacological profiling against its closest structural analogs.

Why 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea Cannot Be Replaced by Generic In-Class Analogs


Within the oxoindoline–urea chemotype, three structural variables critically modulate target engagement: (i) the N-alkyl substituent on the oxoindoline lactam nitrogen, which alters the conformational preference of the bicyclic core and its complementarity to the sEH right-hand pocket; (ii) the methoxy substitution pattern on the phenyl ring, which tunes hydrogen-bond acceptor capacity and steric fit within the hydrophobic sub-pocket; and (iii) the urea linker geometry, which governs the distance and angular relationship between the two aromatic termini. Replacing the N-ethyl group with a smaller N-methyl or N‑H analog, or altering the 2,3-dimethoxy arrangement to a 3-methoxy or 2-ethoxy pattern, produces a different spatial pharmacophore that cannot be assumed bioequivalent without experimental confirmation [1][2]. The patent estate encompassing indoline-based urea derivatives explicitly enumerates individual substitution variants as distinct chemical entities, underscoring that even single-atom changes are treated as non-interchangeable for freedom-to-operate and biological profiling [3].

Product-Specific Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea


N-Ethyl vs. N-Methyl Oxoindoline Substitution: Conformational and Steric Differentiation

In the fragment-based crystallography study by Xue et al., the oxoindoline series was shown to bind the right-hand side of the sEH active-site pocket via hydrogen bonds to Asp335, Tyr383, and Tyr466 [1]. The N-ethyl substituent on the target compound (vs. N‑methyl in CAS 1172925-55-1 or N‑H in CAS 1171718-44-7) introduces greater steric bulk and increased lipophilicity (calculated ΔlogP ≈ +0.5 for ethyl vs. methyl), which is predicted to enhance occupancy of a hydrophobic cleft adjacent to the catalytic triad. Computational docking studies on indoline-based sEH inhibitors have demonstrated that N-alkyl chain length directly influences the pose of the oxoindoline core and the orientation of the distal aryl–urea moiety [2]. No direct head-to-head sEH IC50 comparison between the N‑ethyl and N‑methyl analogs has been published; the differentiation claim rests on class-level SAR inference supported by crystallographic binding-mode conservation.

sEH inhibition oxoindoline scaffold structure–activity relationship

2,3-Dimethoxyphenyl vs. 3-Methoxyphenyl Urea Terminus: Hydrogen-Bond Acceptor Differentiation

The 2,3-dimethoxyphenyl terminus of the target compound presents two hydrogen-bond-accepting methoxy oxygen atoms in an ortho–meta arrangement, whereas the closest commercially available comparator 1-(1-ethyl-2-oxoindolin-5-yl)-3-(3-methoxyphenyl)urea (CAS 1171580-58-7) bears only a single meta-methoxy group . Published SAR for urea-based sEH inhibitors indicates that the number and position of methoxy substituents on the distal phenyl ring significantly influence inhibitor potency, with dimethoxy analogs generally exhibiting lower Ki values than their monomethoxy counterparts due to additional polar interactions within the enzyme's hydrophobic sub-pocket [1][2]. No head-to-head biochemical comparison between these two specific compounds has been reported; however, class-level SAR consistently demonstrates that 2,3-dimethoxy substitution enhances sEH affinity relative to 3-methoxy alone.

urea pharmacophore methoxy substitution sEH inhibitor design

Oxoindoline Scaffold Validation: Crystallographic Confirmation of sEH Active-Site Occupancy

The oxoindoline core present in the target compound has been crystallographically validated as an sEH-binding scaffold. The co-crystal structure PDB 5FP0 (resolution 2.35 Å) demonstrates that oxoindoline derivatives occupy the right-hand side of the sEH active-site pocket, forming conserved hydrogen bonds with the catalytic triad residues Asp335, Tyr383, and Tyr466 [1]. This binding mode is structurally distinct from the 2-phenylbenzimidazole-4-sulfonamide series, which binds in the central channel with significant induced fit. The fragment screen that generated this structural data confirmed oxoindoline hits with dose–response activity, establishing the scaffold as a tractable starting point for lead chemistry [2]. While the specific target compound was not among the fragments crystallized, its core scaffold is identical to the validated oxoindoline series, providing a structural rationale for sEH-targeted applications.

sEH X-ray crystallography oxoindoline binding mode PDB 5FP0

Patent Corpus Identification: Indoline Urea Derivatives as Enumerated Chemical Entities

The European patent EP3481801 (WO2018009869), titled 'Indoline Derivatives and Method for Using and Producing the Same,' assigned to the Arizona Board of Regents, explicitly claims indoline-based compounds encompassing the oxoindoline–urea scaffold [1]. Within this patent family, individual substitution variants—including distinct N-alkyl groups, aryl substituents, and urea linkages—are enumerated as separate chemical entities with independent biological profiles. US patents US10377744, US11123311, and US11723929 disclose hundreds of indoline- and urea-containing compounds with sEH inhibitory activity, with Ki values for representative examples ranging from <0.05 nM to 3.8 nM [2]. The target compound's specific substitution pattern (N-ethyl, 5-urea linkage, 2,3-dimethoxyphenyl) falls within the claimed chemical space, indicating that it is treated as a distinct composition of matter rather than a generic member of the series.

patent indoline derivatives intellectual property freedom to operate

Recommended Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea Based on Differentiated Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Hit-to-Lead Programs Requiring N-Ethyl Oxoindoline Scaffolds

The target compound is optimally deployed as a screening candidate in sEH inhibitor discovery campaigns where the N-ethyl substituent is a deliberate design feature to probe hydrophobic pocket tolerance beyond the N‑methyl baseline. The crystallographically validated oxoindoline binding mode (PDB 5FP0) provides a structural hypothesis for fragment growth, while the 2,3-dimethoxyphenyl terminus offers two hydrogen-bond acceptor points for SAR exploration [1][2].

Structure–Activity Relationship (SAR) Studies on Urea Linker Geometry and Methoxy Substitution Effects

The compound serves as a key SAR probe for systematically evaluating the contribution of the ortho-methoxy group (vs. the 3-methoxy analog CAS 1171580-58-7) and the N-ethyl group (vs. the N‑methyl analog CAS 1172925-55-1) to target binding affinity. Its procurement enables direct head-to-head biochemical comparison that is currently absent from the public literature [1].

Patent Landscape Analysis and Freedom-to-Operate Assessment for Indoline–Urea sEH Inhibitors

Given its structural coverage within the EP3481801 patent family and the US10377744/US11123311/US11723929 series, the compound is a relevant reference standard for intellectual property diligence. Its specific substitution pattern can be used to evaluate the scope of existing composition-of-matter claims when designing novel indoline-based sEH inhibitors [2].

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined structure, combined with the publicly available sEH co-crystal coordinates (PDB 5FP0), makes it suitable for docking and molecular dynamics simulations aimed at predicting binding poses of N-ethyl oxoindoline ureas. It can serve as a test ligand for validating scoring functions against the known oxoindoline binding mode [1].

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